N-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
- This compound is a complex organic molecule with a lengthy name. Let’s break it down:
- The core structure is a quinoxaline ring system.
- It contains two substituents: one at the 2-position and another at the N-position.
- Quinoxalines are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis.
- Our compound likely possesses interesting properties due to its unique substitution pattern.
Preparation Methods
- Unfortunately, I couldn’t find direct information on the synthesis of this specific compound.
- we can draw insights from related compounds:
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups (amide, chloro, fluorophenyl, etc.).
Common Reagents and Conditions:
Major Products: These depend on the specific reactions performed.
Scientific Research Applications
Mechanism of Action
- Unfortunately, I don’t have specific data on this compound’s mechanism.
- Generally, understanding involves:
- Identifying molecular targets (proteins, nucleic acids).
- Investigating pathways affected (e.g., signal transduction, metabolic pathways).
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Our compound’s specific substitution pattern sets it apart.
Properties
Molecular Formula |
C26H22ClFN4O3 |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H22ClFN4O3/c1-16-7-9-18(10-8-16)14-31(17(2)33)25-26(35)32(23-6-4-3-5-22(23)30-25)15-24(34)29-19-11-12-21(28)20(27)13-19/h3-13H,14-15H2,1-2H3,(H,29,34) |
InChI Key |
JMCROBDZEFFAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)C |
Origin of Product |
United States |
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